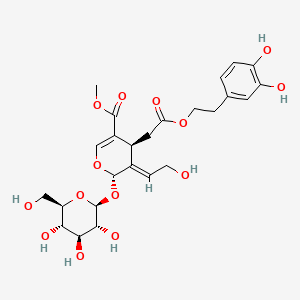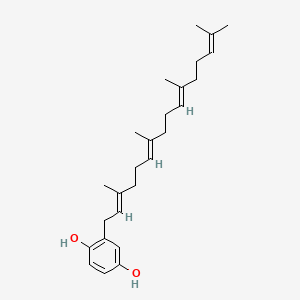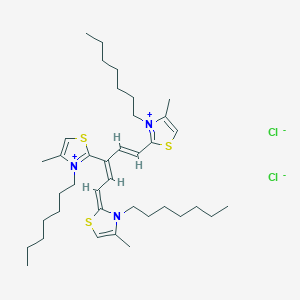![molecular formula C24H50N2O4S B1233176 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate CAS No. 52562-29-5](/img/structure/B1233176.png)
3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate
Descripción general
Descripción
3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate, also known as Amidosulfobetain-16 or ASB-16, is a zwitterionic amidosufobetaine detergent . It is used to increase the solubilization of proteins, resulting in improved detection of proteins by 2D-electrophoresis .
Molecular Structure Analysis
The molecular formula of 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate is C24H50N2O4S . Its molecular weight is 462.7 g/mol . The compound is a zwitterion, meaning it has both positive and negative charges, but is overall electrically neutral .
Physical And Chemical Properties Analysis
3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate is a powder with a molecular weight of 462.73 g/mol . It is suitable for electrophoresis . It is soluble in water, producing a faintly turbid, faintly yellow solution when hot .
Aplicaciones Científicas De Investigación
Protein Solubilization for 2D-Electrophoresis
ASB-16 is a zwitterionic amidosulfobetaine detergent that enhances the solubilization of proteins. This property is particularly beneficial in 2D-electrophoresis , where it results in improved detection of proteins, including those that are typically difficult to solubilize .
Membrane Protein Analysis
Due to its effective solubilizing capabilities, ASB-16 is used in the analysis of membrane proteins. It can solubilize proteins that are otherwise undetectable, thus facilitating a more comprehensive analysis of membrane protein structures and functions .
Biochemical Research
In biochemical research, ASB-16 serves as a detergent that can disrupt cell membranes and denature proteins. This makes it a valuable tool for researchers studying cellular processes and protein interactions .
Pharmaceutical Formulations
ASB-16’s properties may be exploited in pharmaceutical formulations to enhance the solubility of active pharmaceutical ingredients (APIs), especially those with poor water solubility. This can improve drug efficacy and bioavailability .
Cosmetic Industry
In the cosmetic industry, ASB-16 can be used as an emulsifying agent due to its amphiphilic nature. It helps in forming stable emulsions, which are crucial for lotions, creams, and other topical applications .
Nanotechnology
ASB-16 can play a role in nanotechnology, particularly in the formation of micelles and liposomes, which are used for drug delivery systems. Its ability to form stable nanostructures makes it a candidate for targeted drug delivery applications .
Mecanismo De Acción
Target of Action
ASB-16 primarily targets the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . AMPA receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Mode of Action
ASB-16 acts as a positive allosteric modulator (PAM) of AMPA receptors . This means it enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the central nervous system . By enhancing the response to glutamate, ASB-16 can influence neuronal signaling and potentially impact various neurological processes .
Biochemical Pathways
The primary biochemical pathway affected by ASB-16 involves the glutamatergic synapse . As a PAM of AMPA receptors, ASB-16 can enhance glutamatergic transmission, which could have downstream effects on various neuronal functions .
Pharmacokinetics
It is known that asb-16 is a zwitterionic detergent that is highly efficient in solubilizing proteins for 2d electrophoresis analysis and other downstream applications . Optimal solubility is achieved in urea and thiourea buffers .
Result of Action
The molecular and cellular effects of ASB-16’s action are largely dependent on its modulation of AMPA receptors. By enhancing the response to glutamate, ASB-16 can influence neuronal signaling and potentially impact various neurological processes . .
Action Environment
The action, efficacy, and stability of ASB-16 can be influenced by various environmental factors. For instance, the solubility of ASB-16 can be affected by the presence of certain buffers Additionally, the biological activity of ASB-16 may be influenced by the specific cellular and molecular environment in which it is acting
Safety and Hazards
Propiedades
IUPAC Name |
3-[3-(hexadecanoylamino)propyl-dimethylazaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(27)25-20-17-21-26(2,3)22-18-23-31(28,29)30/h4-23H2,1-3H3,(H-,25,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCSYZQBLQDRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407989 | |
| Record name | Amidosulfobetain-16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate | |
CAS RN |
52562-29-5 | |
| Record name | Amidosulfobetain-16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key characteristics of ASB-16's interaction with biological membranes?
A1: ASB-16 is a zwitterionic detergent known for its ability to solubilize integral membrane proteins [, ]. This interaction stems from its amphipathic nature, allowing it to integrate into lipid bilayers and extract proteins while maintaining their structural integrity. Research suggests that ASB-16 exhibits a higher membrane affinity compared to other zwitterionic detergents like ASB-14, potentially due to its longer alkyl chain length []. This property also makes it a strong hemolytic agent, causing membrane disruption and cell lysis at specific concentrations [].
Q2: How does ASB-16 compare to other detergents in terms of membrane protein solubilization for two-dimensional gel electrophoresis (2-DE)?
A2: Studies have shown that ASB-16 outperforms several other detergents in solubilizing membrane proteins from various sources. For instance, when compared to CHAPS, Triton X-100, and other zwitterionic and non-ionic detergents, ASB-16 demonstrated superior protein extraction efficiency from rat muscle mitochondria, leading to a higher number of protein spots visualized in 2-DE []. Similarly, in the context of human brain protein analysis, a combination of ASB-14 and CHAPS proved to be the most effective solubilizing solution, suggesting the potential benefit of combining different detergent properties for optimal results [].
Q3: What is the impact of ASB-16 on the activity of inositol phosphorylceramide synthase (IPC synthase)?
A3: While ASB-16 can solubilize IPC synthase, it also leads to irreversible inactivation of the enzyme []. This effect is not unique to ASB-16, as other zwitterionic detergents like Empigen BB, DDMAB, and Zwittergent 3-10 exhibit similar behavior. Conversely, sterol-based detergents like CHAPS and taurodeoxycholate (tDOC) show minimal impact on IPC synthase activity, highlighting the importance of detergent choice for specific applications [].
Q4: Can ASB-16 be used to study post-translational modifications (PTMs)?
A4: Yes, ASB-16 has proven beneficial in studying PTMs of proteins. For example, researchers successfully utilized ASB-16 to resolve different phosphorylated forms of the armadillo-repeat protein β-catenin using 2-DE []. This was not achievable with other detergents, highlighting the unique ability of ASB-16 to solubilize and separate protein isoforms with subtle PTM differences [].
Q5: What is known about the structural characteristics of ASB-16 micelles?
A5: Research using a combination of isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR), and small-angle X-ray scattering (SAXS) has provided insights into the structure of ASB-16 micelles []. These studies revealed that ASB-16 forms ellipsoidal micelles with an aggregation number of 168 []. The ellipsoidal shape arises from a tilt in the polar headgroup, facilitating polar interactions between monomers. This specific orientation within the micelle is supported by NMR NOESY spectra and contributes to the unique solubilization properties of ASB-16 [].
Q6: Beyond protein research, are there other applications for ASB-16?
A7: Yes, ASB-16 has shown promise in tissue engineering. One study demonstrated its effectiveness in an antigen removal process for creating acellular extracellular matrix (ECM) scaffolds from bovine saphenous veins []. Treatment with ASB-16 successfully removed native tissue antigens while preserving the structural and functional integrity of the ECM, leading to improved biocompatibility and patency rates in a rabbit model []. This highlights the potential of ASB-16 in developing off-the-shelf vascular grafts for treating cardiovascular diseases.
Q7: Are there any potential downsides to using ASB-16 in biological research?
A8: While ASB-16 offers advantages in membrane protein research and tissue engineering, it's crucial to acknowledge its potential limitations. Its strong hemolytic activity [] necessitates careful optimization of concentrations to avoid excessive cell lysis during experiments. Additionally, the irreversible inactivation of specific enzymes like IPC synthase [] emphasizes the need for careful consideration of detergent choice based on the target protein and research goal.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



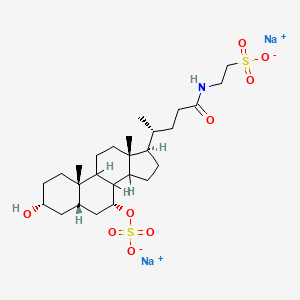
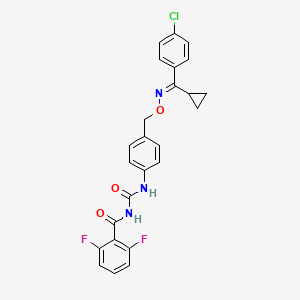
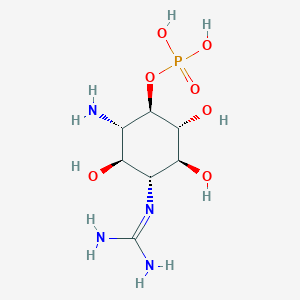
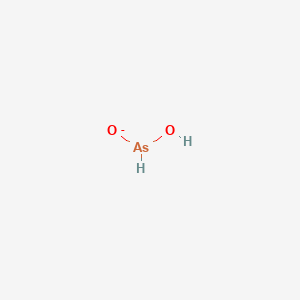
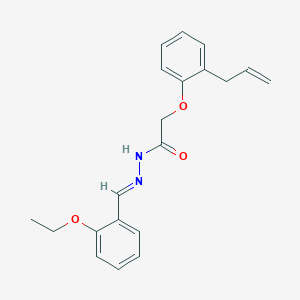

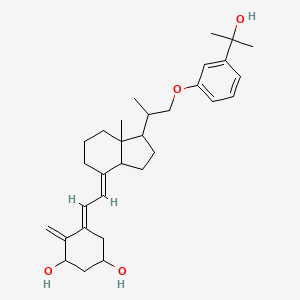
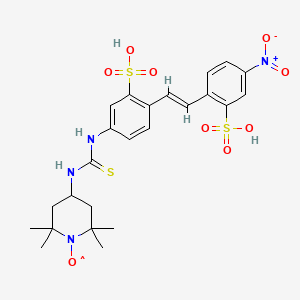
![2-[(E)-octadec-9-enoxy]propane-1,3-diol](/img/structure/B1233108.png)
